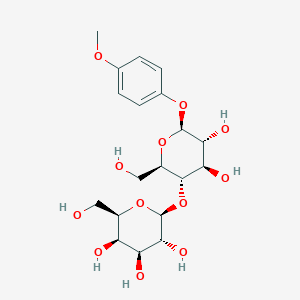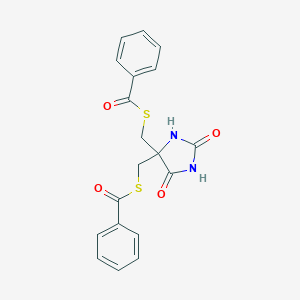
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a glycoside compound that consists of a 4-methoxyphenyl group attached to a disaccharide composed of β-D-galactopyranose and β-D-glucopyranose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-methoxyphenol with a suitable glycosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate (Ag2CO3) and a halide sugar derivative as the glycosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation using glycosyltransferases. These enzymes catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule, resulting in the formation of the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The glycosidic bond can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and glycoside hydrolysis.
Biology: Investigated for its role in cellular signaling and as a potential inhibitor of glycosidases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of β-D-galactopyranose and β-D-glucopyranose, similar to the disaccharide moiety in 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside.
Cellobiose: Another disaccharide composed of two β-D-glucopyranose units.
Maltose: A disaccharide composed of two α-D-glucopyranose units.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar disaccharides and contributes to its specific applications and effects.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQMORRZLJWQE-BAGUKLQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466382 |
Source


|
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150412-80-9 |
Source


|
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)


